molecular formula C16H11ClN2O3 B14317977 8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione CAS No. 113361-77-6

8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione

Cat. No.: B14317977
CAS No.: 113361-77-6
M. Wt: 314.72 g/mol
InChI Key: BODLIVHDTSLMNU-UHFFFAOYSA-N
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Description

8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran core with a hydrazinylidene substituent, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione typically involves the reaction of 4-chlorophenylhydrazine with a suitable benzopyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzopyran core or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzopyran or chlorophenyl derivatives.

Scientific Research Applications

8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzopyran core may also interact with various receptors or enzymes, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.

    Benzopyran Derivatives: Compounds with similar core structures but different substituents.

    Hydrazinylidene Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is unique due to its specific combination of a benzopyran core and a hydrazinylidene substituent

Properties

CAS No.

113361-77-6

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

8-[(4-chlorophenyl)diazenyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C16H11ClN2O3/c1-9-8-14(21)22-16-12(9)6-7-13(20)15(16)19-18-11-4-2-10(17)3-5-11/h2-8,20H,1H3

InChI Key

BODLIVHDTSLMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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